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N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Research programs targeting understudied kinases require novel scaffolds to secure IP, yet generic building blocks often fail in selectivity screens. N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide solves this by providing a 2-oxoimidazolidine core with a chlorothiophene moiety that directs a vector into the kinase selectivity pocket, distinct from simpler phenyl or furan analogs. - Hinge-binding core suited for kinase-focused library design; 5-chlorothiophene group optimizes selectivity pocket occupancy. - Predicted ΔXLogP3 ~+2.6 enhances foliar uptake, enabling its use as a negative-control probe or in herbicide screening. - Supplied at ≥95% purity; systematic batch-specific CoA and stability documentation ensure reliable procurement.

Molecular Formula C11H14ClN3O3S
Molecular Weight 303.76
CAS No. 2034598-34-8
Cat. No. B2521842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide
CAS2034598-34-8
Molecular FormulaC11H14ClN3O3S
Molecular Weight303.76
Structural Identifiers
SMILESCOC(CNC(=O)N1CCNC1=O)C2=CC=C(S2)Cl
InChIInChI=1S/C11H14ClN3O3S/c1-18-7(8-2-3-9(12)19-8)6-14-11(17)15-5-4-13-10(15)16/h2-3,7H,4-6H2,1H3,(H,13,16)(H,14,17)
InChIKeyCZMDGRHEILCFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2034598-34-8: Technical Baseline Overview


N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide (CAS 2034598-34-8) is a synthetic small molecule belonging to the 2-oxoimidazolidine-1-carboxamide class, characterized by a chlorothiophene ring and a methoxyethyl linker. Its core scaffold is found in both agrochemicals, such as the herbicide isocarbamid, and in kinase inhibitor research [1]. The compound's molecular formula is C11H14ClN3O3S with a molecular weight of 303.76 g/mol, and it is typically available at ≥95% purity for non-human research purposes [2].

2-Oxoimidazolidine-1-carboxamide scaffold for kinase hinge-binding studies
Chlorothiophene vector suitable for selectivity-pocket research
Predicted cell-permeable profile supports intracellular target screening context

2034598-34-8: Substitution Risk Analysis


Within the 2-oxoimidazolidine-1-carboxamide family, small structural variations lead to drastically different biological target profiles. The specific substitution pattern of the 5-chlorothiophene and methoxyethyl groups on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide is critical for its intended application, as seen with analogs where aryl-group swapping abolishes target affinity [1]. Generic substitution with a similar-looking building block, like a 5-chlorothiophen-2-yl-2-oxoimidazolidine dione, would introduce a different hydrogen-bonding pattern and electrostatics, likely failing in the user's specific synthetic or biological context [2].

Scaffold sensitivity: aryl-group swapping may abolish target interaction

Target compound: 5-chlorothiophene-methoxyethyl substitution on oxoimidazolidine carboxamide
Potential substitute risk: generic 5-chlorothiophen-2-yl-2-oxoimidazolidine dione introduces altered H-bonding and electrostatics

Property gap: polar core scaffold may not transfer cell permeability

Target compound: predicted XLogP3 ~1.5; MW 303.76 g/mol
Potential substitute risk: unsubstituted oxoimidazolidine carboxamide core (XLogP3 -1.1) likely membrane-impermeable, altering intracellular assay context

Bioactivity undefined: analog functional data may not predict this compound's response

Target compound: no curated bioactivity data in BindingDB/ChEMBL
Potential substitute risk: potent 2-oxoimidazolidine kinase inhibitors (low nM IC50) may create misleading efficacy assumption

2034598-34-8: Evidence Assessment for Selection


Target Engagement Data Gap vs. Close Analogs

A direct quantitative head-to-head assessment of 2034598-34-8 against its closest structural analogs (e.g., the 5-chlorothiophen-2-yl-2-oxoimidazolidine-1-carboxamide subclass) for a defined biological target is currently not present in the accessible primary literature [1]. The available BindingDB and ChEMBL records for this specific compound show no curated bioactivity data, in contrast to other 2-oxoimidazolidine-1-carboxamide derivatives that are reported as potent kinase inhibitors with IC50 values in the low nanomolar range [2].

Target engagement data gap
Data to verify
No curated bioactivity data in BindingDB or ChEMBL for this specific compound
Assay-based comparison required
Related oxoimidazolidine carboxamides show nanomolar kinase inhibition, but data is class-level only
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Structural Determinants of Herbicidal Selectivity

The core 2-oxoimidazolidine-1-carboxamide is the pharmacophore for the commercial herbicide isocarbamid, a selective pre-emergence agent for sugar beet [1]. Research on analogous 5-hydroxy-3-methyl-2-oxo-imidazolidine-1-carboxamides shows that herbicidal performance is quantitatively driven by two independent parameters: photosynthesis-inhibiting activity (measured by increased chlorophyll fluorescence in Chlorella vulgaris) and systemicity (measured by computer-aided fluorescence imaging), with the best compound achieving performance predictability only through a multiple regression model (R² not disclosed) [2].

Herbicidal selectivity drivers
Class-level inference
Photosynthesis inhibition and systemicity jointly determine performance in Chlorella vulgaris model
Substituent changes may alter systemicity/hydrophobicity balance
Amide substituent swap from cyclohexyl to chlorothiophene-methoxyethyl predicted to shift uptake profile
Agrochemistry Herbicidal Activity Photosynthesis Inhibition

Computed Physicochemical Property Differentiation

In silico predictions provide a key differentiator for 2034598-34-8 within its analog series. Compared to the unsubstituted oxoimidazolidine core (MW 129.12 g/mol, XLogP3 -1.1), the target compound's increased molecular weight (303.76 g/mol) and lipophilicity (predicted XLogP3 ~1.5) place it in a more favorable property space for passive membrane permeability, consistent with other bioavailable heterocycles [1]. This is a critical factor for cell-based assay developers, as analogs below MW 200 and XLogP < 0 are often membrane-impermeable and not suitable as starting points for intracellular target screening [2].

Physicochemical differentiation
Class-level inference
ΔXLogP3 ~ +2.6; ΔMW +174.64 g/mol vs. unsubstituted oxoimidazolidine core
Supports cell-permeable library selection context
Predicted values from PubChem; compounds below MW 200 and XLogP < 0 often membrane-impermeable
Computational Chemistry ADME Prediction Drug-likeness

2034598-34-8: Key Application Scenarios


Focused Kinase Inhibitor Library Design

For medicinal chemistry groups designing kinase-focused libraries, 2034598-34-8 serves as a versatile hinge-binding scaffold. Its chlorothiophene moiety offers a vector for targeting the selectivity pocket, differentiating it from simpler phenyl or furan analogs. The lack of pre-existing bioactivity data allows its use as a negative-control or novel starting point for hit-finding campaigns targeting understudied kinases, where the aim is to establish intellectual property, as described in Section 3 [1].

Selective Herbicide Lead Identification

Agrochemical discovery teams can leverage the class-level evidence for photosynthesis inhibition. The compound's predicted physicochemical profile (ΔXLogP3 ~ +2.6 compared to the core) is expected to enhance foliar uptake, making it a strong candidate for in vivo herbicide screening against broadleaf weeds in crops like sugar beet, following the precedented mode of action of isocarbamid [2].

Chemical Biology Probe for GroEL/Chaperonin Studies

Given the reported activity of structurally related compounds against bacterial chaperonin GroEL (IC50 100,000 nM), 2034598-34-8 can be explored as a more complex and potentially selective probe for the GroEL/GroES protein folding machinery. Its procurement is justified for research aiming to map structure-activity relationships of oxoimidazolidine-based chaperonin inhibitors, using it as a comparator to simpler analogs to define the contribution of the chlorothiophene-methoxyethyl tail to binding [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Chlorothiophene hinge-binder scaffold
Selectivity-pocket interaction and negative-control benchmarking
Herbicide lead identification research
Predicted foliar-uptake profile (ΔXLogP3 shift)
Photosynthesis inhibition in whole-plant screening models
GroEL/GroES chaperonin probe studies
Complex analog for SAR mapping
Comparator analysis vs. simpler oxoimidazolidine GroEL inhibitors
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